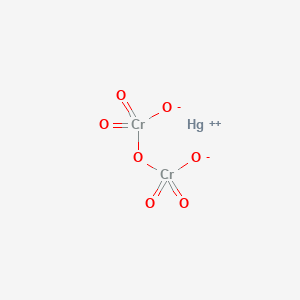Mercuric dichromate (VI)
CAS No.: 7789-10-8
Cat. No.: VC16994816
Molecular Formula: Cr2HgO7
Molecular Weight: 416.58 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 7789-10-8 |
|---|---|
| Molecular Formula | Cr2HgO7 |
| Molecular Weight | 416.58 g/mol |
| IUPAC Name | mercury(2+);oxido-(oxido(dioxo)chromio)oxy-dioxochromium |
| Standard InChI | InChI=1S/2Cr.Hg.7O/q;;+2;;;;;;2*-1 |
| Standard InChI Key | XSKJRKPTJVKUFF-UHFFFAOYSA-N |
| Canonical SMILES | [O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-].[Hg+2] |
Introduction
Chemical Identity and Basic Properties
Mercuric dichromate (VI) is formally identified as mercury(II) dichromate, reflecting the +2 oxidation state of mercury and the −2 charge of the dichromate ion (). Its molar mass is calculated as 416.578 g/mol, derived from the atomic contributions of mercury (200.59 g/mol), chromium (52 g/mol × 2), and oxygen (16 g/mol × 7) . The compound typically manifests as dark-red or orange crystalline solids, with solubility behavior influenced by the polarizability of its constituent ions.
Table 1: Elemental Composition of
| Element | Quantity | Atomic Mass (g/mol) | Contribution (%) |
|---|---|---|---|
| Hg | 1 | 200.59 | 48.15 |
| Cr | 2 | 52.00 | 24.97 |
| O | 7 | 16.00 | 26.89 |
Synthesis and Crystallographic Analysis
Synthetic Methodology
Single crystals of are synthesized via solid-state reactions between mercury(II) oxide () and chromium trioxide () under controlled conditions. A representative protocol involves heating stoichiometric excesses of and at 200°C for four days, yielding dark-red crystals via slow cooling . The reaction proceeds as:
Crystal Structure
X-ray diffraction reveals that crystallizes in the trigonal space group (No. 145), with unit cell parameters and . The structure comprises linear units () interconnected with dichromate anions, forming infinite chains along the -axis (Figure 1). The dichromate ion adopts a staggered conformation with a bridging angle of 140.7(6)°, stabilized by six secondary interactions (2.73–2.96 Å) .
Table 2: Crystallographic Data for
| Parameter | Value |
|---|---|
| Space group | |
| (Å) | 7.2389(10) |
| (Å) | 9.461(2) |
| 3 | |
| 0.0369 |
Thermal Decomposition and Stability
Thermogravimetric analysis indicates that undergoes a two-stage decomposition above 300°C, ultimately yielding chromium(III) oxide () and mercury vapors :
This exothermic process necessitates caution during high-temperature applications, as mercury emission poses inhalation hazards .
Spectroscopic Characterization
Vibrational Spectroscopy
Infrared and Raman spectra of reveal vibrations attributable to the dichromate ion. Asymmetric stretching modes of bonds appear near 900–950 cm, while bridging modes occur at ~500 cm . The absence of free vibrations corroborates its incorporation into the polymeric lattice.
Industrial and Analytical Applications
Oxidizing Agent in Organic Synthesis
serves as a potent oxidizer in ketone synthesis and alcohol dehydrogenation. Its strong redox potential () facilitates electron transfer reactions, though safer alternatives are increasingly favored.
Chemical Oxygen Demand (COD) Analysis
Environmental Impact and Mitigation
Improper disposal of -laden waste contributes to soil and aquatic contamination. Remediation strategies include adsorption onto activated carbon and bioremediation using chromium-resistant microorganisms. Lifecycle assessments emphasize closed-loop recycling to minimize ecological footprints .
Future Research Directions
Advances in green chemistry aim to replace with less toxic catalysts. Concurrently, computational studies exploring its electronic structure could unveil novel applications in materials science, such as photocatalytic systems.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume